molecular formula C4H4BrF3O2 B1371618 2-Bromo-4,4,4-trifluorobutanoic acid CAS No. 882050-69-3

2-Bromo-4,4,4-trifluorobutanoic acid

Cat. No.: B1371618
CAS No.: 882050-69-3
M. Wt: 220.97 g/mol
InChI Key: RUKHEOCYZLWSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-4,4,4-trifluorobutanoic acid” is a chemical compound with the CAS Number: 882050-69-3 . It has a molecular weight of 220.97 . The IUPAC name for this compound is also "this compound" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H4BrF3O2/c5-2(3(9)10)1-4(6,7)8/h2H,1H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Asymmetric Synthesis Applications

  • Synthesis of Enantiomers : A study demonstrated an efficient enantioselective synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid, highlighting the compound's role in the asymmetric synthesis of amino acids (Jiang, Qin, & Qing, 2003).

Synthesis and Copolymerization

  • Copolymerization with Hexafluoropropene Oxide : 2-Bromo-4,4,4-trifluorobutanoic acid derivatives have been copolymerized with hexafluoropropene oxide, showcasing the compound's utility in polymer chemistry (Ito et al., 1979).

Pharmaceutical Research

  • Synthesis of Carboxylesterase Inhibitors : Research has focused on synthesizing 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids, a new class of effective and selective inhibitors of carboxylesterase, with potential pharmaceutical applications (Khudina et al., 2019).

NMR Spectroscopy Applications

  • Chemical Shift Sensitivity in 19F NMR Studies : The compound's derivatives have been evaluated for their effective chemical shift dispersion in fluorine (19F) NMR studies, which is crucial for elucidating protein conformations and states (Ye et al., 2015).

Electronic and Optical Properties Analysis

  • Study on Non-Linear Optical Properties : Derivatives of this compound have been analyzed for their electronic and non-linear optical properties, contributing to the understanding of molecular reactivity and electronic behavior (Nazeer et al., 2020).

Fluorine Chemistry

  • Synthesis of Fluorinated Compounds : Studies have explored the synthesis of fluorinated compounds like hexafluorobutane, highlighting the role of this compound in fluorine chemistry and its derivatives (Baker, Ruzicka, & Tinker, 1999).

Photocatalytic Applications

  • Photocatalytic Defluorinative Reactions : The compound has been used in photocatalytic defluorinative reactions with N-aryl amino acids, demonstrating its potential in photocatalysis (Zeng, Li, Chen, & Zhou, 2022).

Safety and Hazards

The safety information for “2-Bromo-4,4,4-trifluorobutanoic acid” indicates that it is dangerous . It has hazard statements H227, H302, H314, and H335 . These statements correspond to the following hazards: Combustible liquid, Harmful if swallowed, Causes severe skin burns and eye damage, and May cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-Bromo-4,4,4-trifluorobutanoic acid plays a role in various biochemical reactions, primarily due to its ability to act as an electrophile. This compound can interact with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it may form covalent bonds with amino acid residues such as cysteine, serine, or lysine in enzyme active sites, potentially leading to enzyme inhibition or modification of protein function . The trifluoromethyl group can also enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.

Cellular Effects

The effects of this compound on cells can vary depending on the cell type and concentration used. This compound can influence cell function by modifying enzyme activity, altering cell signaling pathways, and affecting gene expression. For example, it may inhibit key metabolic enzymes, leading to disruptions in cellular metabolism . Additionally, this compound can impact cell signaling pathways by covalently modifying signaling proteins, thereby altering their activity and downstream effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromine atom in the compound can form a covalent bond with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This covalent modification can result in changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, the trifluoromethyl group can influence the compound’s binding affinity and specificity for target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including persistent enzyme inhibition or alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage, organ toxicity, or systemic effects . Threshold effects may be observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, potentially causing oxidative stress or other metabolic disruptions. The presence of the trifluoromethyl group can also affect the compound’s metabolic stability and clearance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in hydrophobic regions . Specific transporters may facilitate its uptake into cells, while binding proteins can influence its localization and accumulation within cellular compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects . The localization of this compound can also influence its stability and degradation within the cell .

Properties

IUPAC Name

2-bromo-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrF3O2/c5-2(3(9)10)1-4(6,7)8/h2H,1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKHEOCYZLWSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660327
Record name 2-Bromo-4,4,4-trifluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882050-69-3
Record name 2-Bromo-4,4,4-trifluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,4,4-trifluorobutanoic acid
Reactant of Route 2
2-Bromo-4,4,4-trifluorobutanoic acid
Reactant of Route 3
2-Bromo-4,4,4-trifluorobutanoic acid
Reactant of Route 4
2-Bromo-4,4,4-trifluorobutanoic acid
Reactant of Route 5
2-Bromo-4,4,4-trifluorobutanoic acid
Reactant of Route 6
2-Bromo-4,4,4-trifluorobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.